(+/-)-ORG 28611

Description

(±)-ORG 28611 is a synthetic cannabinoid receptor agonist developed to target the CB1 receptor, which plays a critical role in modulating neurotransmitter release and central nervous system (CNS) functions. It emerged from a high-throughput screening (HTS) campaign aimed at identifying water-soluble CB1 agonists with improved physicochemical properties for preclinical and clinical evaluation . Key characteristics include:

- Potency: pEC50 of 7.6 (indicating nanomolar affinity for CB1 receptors).

- Solubility: 2809 mg L⁻¹ at pH 4.9 and 129 mg L⁻¹ at pH 6.9, enabling intravenous administration in aqueous vehicles.

- Pharmacokinetics: Rapid metabolism in hepatic microsomes and high brain-to-plasma (B:P) ratio (4.0 in mice), suggesting favorable CNS penetration .

The compound was optimized through scaffold hopping and systematic peripheral modifications to address the poor solubility and lipophilicity of initial HTS hits, making it suitable for therapeutic exploration .

Properties

IUPAC Name |

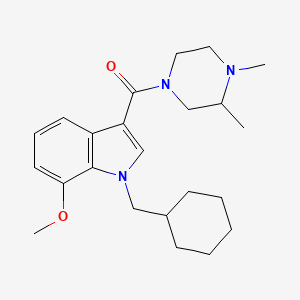

[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXJNAIZJKLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024627 | |

| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784138-08-5 | |

| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (+/-)-ORG 28611 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(+/-)-ORG 28611 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(+/-)-ORG 28611 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. The compound is also used in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-ORG 28611 involves its interaction with specific molecular targets and pathways in biological systems. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Research Findings and Implications

- Therapeutic Potential: The high B:P ratio of (±)-ORG 28611 supports its utility in CNS disorders, though rapid clearance may necessitate frequent dosing or formulation adjustments .

- Limitations : Shared rapid metabolism across the series highlights a need for structural modifications to enhance metabolic stability, such as introducing cytochrome P450 inhibitors or deuterated bonds .

Biological Activity

(+/-)-ORG 28611, also known as SCH-900111, is a synthetic cannabinoid receptor agonist that has garnered attention for its potential therapeutic applications and biological activities. This compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system (ECS) and play significant roles in various physiological processes.

Chemical Structure and Properties

This compound is classified as an aminoalkylindole analog. Its chemical structure allows it to exhibit high binding affinity for both CB1 and CB2 receptors, with reported Ki values of 1.3 nM for CB1 and 1.6 nM for CB2, indicating its potency as a receptor agonist . This dual receptor activity positions ORG 28611 as a candidate for exploring therapeutic effects in pain management and other conditions influenced by the ECS.

The primary mechanism of action of this compound involves the activation of cannabinoid receptors, which are G-protein-coupled receptors (GPCRs). Upon activation, these receptors modulate various intracellular signaling pathways, leading to effects such as:

- Inhibition of neurotransmitter release : Activation of CB1 receptors reduces the release of neurotransmitters like glutamate and GABA, contributing to its analgesic properties .

- Modulation of immune response : CB2 receptor activation influences cytokine release from immune cells, potentially reducing inflammation .

- Neuroprotective effects : There is evidence suggesting that CB1 activation can improve blood circulation in cases of brain injury, enhancing recovery outcomes .

Analgesic Effects

Clinical studies have investigated the analgesic properties of this compound. It has been tested in humans for its efficacy in managing postoperative pain following dental procedures. The results indicated that it could provide effective pain relief with a favorable safety profile .

Sedative Properties

In addition to its analgesic effects, ORG 28611 has shown sedative properties. This aspect is particularly relevant for patients requiring sedation during medical procedures .

Case Studies

Several studies have examined the biological activity of this compound:

- Postoperative Pain Management : A clinical trial assessed the efficacy of ORG 28611 in patients undergoing dental surgery. The findings suggested significant pain reduction compared to placebo, highlighting its potential as a postoperative analgesic .

- Animal Models : Research using animal models has demonstrated that ORG 28611 can attenuate neuropathic pain behaviors, supporting its role in treating chronic pain conditions .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (±)-ORG 28611, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthetic routes should be validated using peer-reviewed protocols, such as those described in medicinal chemistry literature. Reaction parameters (e.g., temperature, solvent, catalysts) must be systematically varied to assess their impact on yield and purity. For reproducibility, document all steps in detail, including purification methods (e.g., column chromatography, recrystallization) and analytical validation (e.g., HPLC, NMR) . Use factorial design experiments to isolate critical variables affecting synthesis efficiency.

Q. What analytical techniques are recommended for characterizing (±)-ORG 28611, and how should spectral data be interpreted?

- Methodological Answer : Combine orthogonal techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemistry and confirm structural integrity.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight and isotopic patterns.

- Chromatography : Employ HPLC/UV or LC-MS to assess purity (>95% by area-under-curve).

Cross-reference spectral data with published analogs or computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What in vitro models are commonly used to study (±)-ORG 28611's pharmacological activity, and how should controls be designed?

- Methodological Answer : Use cell-based assays (e.g., receptor binding, functional cAMP/GTPγS assays) with appropriate positive/negative controls. Include:

- Vehicle controls (e.g., DMSO concentration matched to test compounds).

- Reference agonists/antagonists to validate assay sensitivity.

- Concentration-response curves (10–12 points) to calculate EC₅₀/IC₅₀ values. Normalize data to baseline activity and account for plate-to-plate variability using Z’-factor validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for (±)-ORG 28611?

- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies. Key steps:

Measure plasma/tissue concentrations in vivo via LC-MS/MS.

Compare in vitro potency (e.g., IC₅₀) with in vivo exposure (AUC, Cmax).

Assess off-target effects using selectivity panels (e.g., CEREP screen).

Evaluate metabolic stability (e.g., liver microsomes) to identify rapid clearance as a potential cause of efficacy gaps .

Q. What strategies optimize (±)-ORG 28611's pharmacokinetic profile while maintaining target engagement?

- Methodological Answer : Apply structure-activity relationship (SAR) studies with these priorities:

- Lipophilicity : Adjust logP via substituent modifications (e.g., halogenation, alkyl chains) to balance permeability and solubility.

- Metabolic Stability : Introduce steric hindrance near labile sites (e.g., methyl groups) or replace metabolically vulnerable moieties (e.g., esters with amides).

- Bioavailability : Use prodrug strategies or formulation enhancements (e.g., nanocrystals) for poorly soluble compounds. Validate changes via in vivo PK studies in rodent models .

Q. How do stereochemical variations in (±)-ORG 28611 analogs affect binding affinity and functional outcomes?

- Methodological Answer : Synthesize enantiomerically pure analogs via chiral resolution or asymmetric synthesis. Test each enantiomer in:

- Binding assays (e.g., radioligand displacement) to determine Ki values.

- Functional assays (e.g., β-arrestin recruitment) to assess agonism/antagonism.

- Molecular docking : Compare enantiomer interactions with target binding pockets using X-ray crystallography or homology models. Stereospecific effects may explain divergent efficacy or off-target profiles .

Methodological Considerations for Data Analysis

- Handling Contradictory Results : Apply triangulation by cross-validating data across multiple assays (e.g., electrophysiology vs. biochemical assays). Use statistical methods like Bland-Altman plots to quantify bias between datasets .

- Ethical Compliance : Ensure all animal studies adhere to ARRIVE guidelines, and human-derived data (if applicable) follows IRB protocols with informed consent .

- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories and provide detailed supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.